dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate (phew, that’s a mouthful!) is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: One common synthetic method involves the reaction of benzimidazole with an appropriate methylating agent (such as iodomethane) to yield this compound . The detailed reaction conditions and optimization strategies are essential for efficient synthesis.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate participates in various chemical reactions:
Oxidation and Reduction: It can undergo redox reactions, potentially leading to the formation of different oxidation states.
Substitution Reactions: Substituents on the quinoline ring may be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, strong oxidizing agents for oxidation or nucleophilic reagents for substitution.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Chemistry: As a building block for designing novel materials or ligands.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Potential therapeutic applications, although further research is needed.
Industry: Its unique structure may inspire new materials or catalysts.
Mechanism of Action
The precise mechanism by which dimethyl 2-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound is unique due to its intricate structure, it shares some features with related molecules. Similar compounds include:
Properties
Molecular Formula |
C30H26N2O7S3 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H26N2O7S3/c1-14-11-12-19-18(13-14)20(29-41-21(27(36)38-5)22(42-29)28(37)39-6)23(40)30(3,4)32(19)24(33)15(2)31-25(34)16-9-7-8-10-17(16)26(31)35/h7-13,15H,1-6H3 |
InChI Key |
UGTSZGBHVOWGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C(C)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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